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6-Chloro-4-methylpicolinaldehyde

Cat. No.: B11919413
M. Wt: 155.58 g/mol
InChI Key: OIZDVTKPXTZHFC-UHFFFAOYSA-N
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Description

Overview of Picolinaldehyde Frameworks in Contemporary Chemical Research

Picolinaldehyde, also known as pyridine-2-carbaldehyde, and its derivatives are fundamental scaffolds in contemporary chemical research. wikipedia.org These compounds, characterized by a pyridine (B92270) ring substituted with an aldehyde group at the 2-position, serve as versatile precursors for a wide array of more complex molecules. wikipedia.org Their utility spans coordination chemistry, where they form Schiff bases that act as bidentate ligands, and the pharmaceutical industry. wikipedia.org The reactivity of the aldehyde group, combined with the electronic properties of the pyridine ring, makes them valuable building blocks. wikipedia.orgpharmaguideline.com

Research has focused on developing efficient synthetic routes to substituted pyridines, including picolinaldehyde derivatives. organic-chemistry.orgnih.gov Methodologies such as metal-catalyzed cross-coupling reactions, condensation reactions, and multicomponent reactions have been employed to create diverse substitution patterns on the pyridine core. nih.govnih.gov This diversity is crucial for tuning the steric and electronic properties of the molecules for specific applications, such as in catalysis and materials science. acs.orgwisdomlib.org The pyridine framework itself is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs and new therapeutic candidates. researchgate.netnih.gov

Structural Context of 6-Chloro-4-methylpicolinaldehyde within Substituted Pyridine Aldehydes

This compound belongs to the family of substituted pyridine aldehydes. Its structure is defined by a pyridine ring with an aldehyde group (-CHO) at the C2 position, a chlorine atom (-Cl) at the C6 position, and a methyl group (-CH₃) at the C4 position. The parent compound, picolinaldehyde, is the simplest member of this family. wikipedia.org

The presence of substituents significantly influences the compound's chemical properties. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which affects its reactivity compared to benzene. pharmaguideline.com The substituents on this compound further modify this reactivity:

Aldehyde Group (-CHO): The primary site for nucleophilic attack, allowing for the formation of imines, alcohols, and other derivatives. wikipedia.org

Chlorine Atom (-Cl): An electron-withdrawing group that can also serve as a leaving group in nucleophilic aromatic substitution reactions.

Methyl Group (-CH₃): An electron-donating group that can influence the electron density of the pyridine ring.

The specific arrangement of these groups on the pyridine skeleton creates a unique chemical entity with distinct reactivity and potential for further chemical transformations.

Below is a table detailing the structural information for this compound.

IdentifierValue
IUPAC Name 6-Chloro-4-methylpyridine-2-carbaldehyde
CAS Number 1060804-70-7 bldpharm.com
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol sigmaaldrich.com
SMILES Cc1cc(nc(c1)C=O)Cl

Rationale and Significance for Investigating Substituted Picolinaldehyde Chemistry

The investigation into substituted picolinaldehyde chemistry is driven by the wide-ranging applications of pyridine derivatives in several key industrial and academic fields. Substituted pyridines are prevalent motifs in both agrochemicals and pharmaceutical products, where they are one of the most common heterocyclic structures. nih.govresearchgate.net

The rationale for studying compounds like this compound includes:

Pharmaceutical Development: Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. wisdomlib.orgresearchgate.netnih.gov The specific substituents on the pyridine ring are crucial for biological efficacy. For instance, related structures like 6-chloro-4-(methylamino)nicotinaldehyde (B1359715) are explored as building blocks for compounds with potential anti-tuberculosis activity. smolecule.com

Agrochemical Research: Many insecticides, herbicides, and fungicides are based on the pyridine scaffold. researchgate.net The development of new, more effective, and environmentally benign agrochemicals often involves the synthesis and screening of novel substituted pyridines.

Catalysis: Modified pyridine compounds are used as catalysts in various synthesis reactions due to their basicity and stability. wisdomlib.org The electronic and steric properties imparted by substituents can be fine-tuned to optimize catalytic activity and selectivity.

Synthetic Chemistry: Substituted picolinaldehydes are versatile intermediates. The aldehyde allows for a host of transformations, while substituents like chlorine can be replaced through nucleophilic aromatic substitution, providing a route to highly functionalized molecules. mdpi.com This modularity is highly desirable for creating libraries of compounds for screening purposes. nih.gov

The continuous development of new synthetic methods provides access to a wider variety of substituted pyridines, fueling further research into their potential applications. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B11919413 6-Chloro-4-methylpicolinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

6-chloro-4-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)9-7(8)3-5/h2-4H,1H3

InChI Key

OIZDVTKPXTZHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 6 Chloro 4 Methylpicolinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 6-chloro-4-methylpicolinaldehyde is a primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation leads to the formation of 6-chloro-4-methylpyridine-2-carboxylic acid. mendelchemicals.comthermofisher.com While specific oxidizing agents for this exact transformation are not detailed in the provided results, common reagents for oxidizing aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent. A patent describes the synthesis of 4-chloropyridine-2-carboxylic acid chloride from the corresponding carboxylic acid using thionyl chloride, indicating the feasibility of accessing acid derivatives. google.com Another patent details the preparation of 4-chloro-2-picolinate through the oxidation of 4-chloro-2-methylpyridine (B118027) with potassium permanganate, which is then esterified. patsnap.com

Table 1: Oxidation of this compound

ProductReagent Example
6-Chloro-4-methylpyridine-2-carboxylic acidPotassium Permanganate (KMnO4)

This table is illustrative and based on general chemical principles and related reactions.

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding (6-chloro-4-methylpyridin-2-yl)methanol. biosynth.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com A specific synthesis of the related 6-chloro-3-pyridylmethanol from its corresponding methyl ester was achieved using sodium borohydride in a mixture of tetrahydrofuran (B95107) and methanol. prepchem.com This suggests a similar approach would be effective for the reduction of this compound.

Table 2: Reduction of this compound

ProductReagent Example
(6-Chloro-4-methylpyridin-2-yl)methanolSodium Borohydride (NaBH4)

This table is illustrative and based on general chemical principles and related reactions.

Condensation Reactions and Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). mdpi.com This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of Schiff bases is a versatile method for creating new carbon-nitrogen bonds and is widely used in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.netresearchgate.netarpgweb.com For example, 4-chloro-6-methyl pyrimidine-2-amine has been condensed with various aromatic aldehydes to form Schiff base ligands. researchgate.net

Table 3: Schiff Base Formation from this compound

Reactant (Amine)Product (Schiff Base)
Primary Amine (R-NH2)(E)-N-((6-chloro-4-methylpyridin-2-yl)methylene)alkanamine

This table presents a generalized reaction scheme.

Reactivity of the Chloro Substituent

The chlorine atom attached to the pyridine (B92270) ring is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, providing a handle for further functionalization of the molecule.

Nucleophilic Substitution Reactions

The chloro group on the pyridine ring can be displaced by various nucleophiles. The reactivity of the chloro group is influenced by the electron-withdrawing nature of the pyridine ring's nitrogen atom. In some chloro-substituted heterocyclic systems, such as 4,6-dichloro-5-nitrobenzofuroxan, nucleophilic substitution occurs selectively at one position over another. mdpi.com Similarly, in 2,4-dichloroquinazolines, nucleophilic aromatic substitution by amines preferentially occurs at the 4-position. researchgate.net In the context of this compound, nucleophiles can attack the carbon atom bearing the chlorine, leading to its substitution. Common nucleophiles include amines, alkoxides, and thiols.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes)

The carbon-chlorine bond in this compound can serve as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Reactions such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines) are widely employed. sigmaaldrich.com These reactions typically involve a palladium catalyst, a ligand, and a base. For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to various aryl halides and triflates, demonstrating the broad applicability of this methodology. researchgate.netorganic-chemistry.orgnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.org

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerProduct Type
Suzuki-MiyauraArylboronic acidBiaryl derivative
HeckAlkeneAlkenylpyridine derivative
SonogashiraTerminal alkyneAlkynylpyridine derivative
Buchwald-HartwigAmineAminopyridine derivative

This table provides examples of potential cross-coupling reactions for this compound.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the aromatic ring. This lone pair is not part of the aromatic π-system and is therefore available for reaction with electrophiles, rendering the pyridine nitrogen basic and nucleophilic.

The basicity of the pyridine nitrogen allows it to react with a variety of acids to form pyridinium (B92312) salts. This reactivity is a fundamental characteristic of pyridine and its derivatives. The electron-withdrawing nature of the chloro and aldehyde substituents on the pyridine ring in this compound reduces the electron density on the nitrogen atom, making it a weaker base compared to unsubstituted pyridine. Conversely, the electron-donating methyl group at the 4-position partially mitigates this effect.

While direct nucleophilic attack on the pyridine nitrogen is uncommon for simple pyridines, it has been observed in highly activated systems. For instance, in certain bis(imino)pyridine complexes, alkylation of the pyridine nitrogen by organolithium reagents has been reported. This suggests that under specific reaction conditions or with appropriate derivatization, the nitrogen atom of this compound could potentially act as a nucleophilic center.

The pyridine nitrogen also plays a crucial role in activating the ring towards nucleophilic aromatic substitution (SNAr). By withdrawing electron density, it makes the carbon atoms at the 2- and 6-positions (ortho and para to the nitrogen, respectively) electrophilic and susceptible to attack by nucleophiles. In the case of this compound, the chloro substituent at the 6-position is activated for displacement by nucleophiles due to the electronic influence of the ring nitrogen.

Reactivity of the Methyl Group (e.g., Benzylic Functionalization)

The methyl group at the 4-position of the pyridine ring is a "benzylic" methyl group by analogy to toluene, and its C-H bonds are susceptible to a variety of functionalization reactions. The pyridine ring, being electron-withdrawing, stabilizes radical and anionic intermediates formed at the benzylic position, facilitating these transformations.

One important class of reactions is the oxidation of the methyl group. Depending on the reaction conditions and the oxidizing agent used, the methyl group can be converted to a formyl group, a carboxylic acid, or a hydroxymethyl group. For instance, visible light-mediated photoredox catalysis has been employed for the highly selective benzylic C-H bond functionalization for intermolecular C-N and C-O bond formation in related alkyl aryl compounds.

Another significant transformation is benzylic halogenation, typically using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting halomethylpyridine is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions.

Furthermore, the methyl group can be deprotonated by strong bases to form a carbanion, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups at the benzylic position, leading to the synthesis of more complex molecules.

Below is a table summarizing potential benzylic functionalization reactions of the methyl group in this compound, based on known transformations of similar 4-methylpyridine (B42270) derivatives.

Reaction TypeReagents and ConditionsProduct Functional Group
OxidationKMnO₄, heatCarboxylic acid
OxidationSeO₂, heatAldehyde
HalogenationNBS, AIBN, CCl₄, heatBromomethyl
C-H Activation/CouplingPd catalyst, oxidantArylated/Alkylated methyl

Studies on Chemo-, Regio-, and Stereoselectivity in Transformations

The presence of multiple reactive sites in this compound—the aldehyde, the chloro substituent, the methyl group, and the pyridine nitrogen—makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, the reduction of the aldehyde group can be achieved selectively in the presence of the chloro and methyl groups using mild reducing agents like sodium borohydride. Conversely, harsher reducing agents might also reduce the chloro group or the pyridine ring. Similarly, nucleophilic substitution of the chloro group can often be performed without affecting the aldehyde or methyl groups by choosing appropriate nucleophiles and reaction conditions.

Regioselectivity is concerned with the position of chemical reaction. In the context of nucleophilic aromatic substitution, the chloro group at the 6-position is the primary site of attack. This is because the pyridine nitrogen activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. The presence of the electron-withdrawing aldehyde group further enhances the electrophilicity of the ring, particularly at the 6-position. Studies on related 2,4-dichloroquinazoline (B46505) systems have shown that nucleophilic attack occurs preferentially at the 4-position, which is para to a ring nitrogen and activated by the second nitrogen. nih.gov By analogy, the 6-position in this compound is highly activated.

The following table illustrates the expected regioselectivity in nucleophilic aromatic substitution reactions of this compound.

NucleophileExpected Site of SubstitutionRationale
Amines (e.g., RNH₂)6-position (Displacement of Cl)Activation by pyridine nitrogen and aldehyde group.
Alkoxides (e.g., RO⁻)6-position (Displacement of Cl)Activation by pyridine nitrogen and aldehyde group.
Thiolates (e.g., RS⁻)6-position (Displacement of Cl)Activation by pyridine nitrogen and aldehyde group.

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes relevant when new chiral centers are created during a reaction. For instance, the addition of a nucleophile to the prochiral aldehyde group can lead to the formation of a racemic mixture of enantiomeric alcohols. However, by employing chiral reagents or catalysts, it is possible to achieve enantioselective or diastereoselective transformations. For example, the use of a chiral reducing agent could lead to the formation of one enantiomer of the corresponding alcohol in excess.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

A complete analysis using Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural confirmation of 6-Chloro-4-methylpicolinaldehyde. However, specific NMR data, including ¹H NMR and ¹³C NMR spectra, are not available in the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

Detailed information regarding the chemical shifts and coupling constants of the protons in this compound is not currently published.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Similarly, the chemical shifts for the carbon atoms within the this compound molecule have not been reported.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR studies, which would provide critical connectivity information between protons and carbons, have not been documented for this compound.

Mass Spectrometry (MS) for Precise Molecular Formula Validation

Mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of this compound and confirm its elemental composition, is not available.

Analysis of Fragmentation Patterns for Structural Confirmation

The study of fragmentation patterns in mass spectrometry offers valuable information about the compound's structure. However, no such analysis for this compound has been reported.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peaks would arise from the aldehyde and the substituted pyridine (B92270) ring. The carbonyl (C=O) stretching vibration of the aldehyde group typically appears as a strong, sharp band in the region of 1685-1710 cm⁻¹, with the conjugation to the aromatic ring slightly lowering the frequency compared to a saturated aliphatic aldehyde. vscht.cz Another diagnostic band for the aldehyde is the C-H stretching of the aldehyde proton (O=C-H), which is expected to be observed as one or two moderately intense bands in the 2695-2830 cm⁻¹ region. vscht.czlibretexts.org

Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde (CHO)C=O Stretch1685-1710Strong, Sharp
Aldehyde (CHO)C-H Stretch2695-2830Moderate
Aromatic RingC-H Stretch3000-3100Moderate
Aromatic RingC=C, C=N Stretch1400-1600Moderate to Weak
Methyl (CH₃)C-H Stretch~2950Moderate
Chloro (C-Cl)C-Cl Stretch600-800Moderate to Strong

Complementary Spectroscopic Methods

To gain a more comprehensive understanding of the electronic structure and vibrational modes of this compound, other spectroscopic techniques are employed.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the aromatic pyridine ring and the carbonyl group would lead to characteristic absorptions. One would expect to observe π → π* transitions, typically at shorter wavelengths, and the weaker n → π* transition of the carbonyl group at a longer wavelength, often around 270-300 nm. masterorganicchemistry.com Conjugation between the pyridine ring and the aldehyde group would likely shift the λmax to longer wavelengths. Studies on related compounds, such as 6-chloro,2-pyridyl hydrazones, have shown that the solvent polarity can influence the position of the absorption bands. nih.gov

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman and IR are different, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For instance, the C=C and C=N stretching vibrations of the pyridine ring are often strong in the Raman spectrum.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)

While no specific X-ray crystallographic data for this compound has been found, this technique is invaluable for determining the precise three-dimensional arrangement of atoms in the solid state of its derivatives. X-ray diffraction studies on related chlorinated heterocyclic aldehydes, such as 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde, have provided detailed information on bond lengths, bond angles, and intermolecular interactions, such as stacking interactions. nih.govresearchgate.net For any crystalline derivative of this compound, X-ray crystallography would definitively establish its molecular geometry and packing in the crystal lattice.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry investigations specifically focused on this compound are not extensively documented in publicly accessible research. While this compound is available commercially and is utilized in synthetic chemistry, in-depth studies concerning its electronic structure, molecular dynamics, and reaction mechanisms from a computational standpoint are not readily found in the primary literature.

Therefore, a detailed article covering the specific outline provided—including DFT studies, Frontier Molecular Orbital theory, Fukui function analysis, molecular modeling, and solvation effects for this particular compound—cannot be generated at this time due to the absence of published research data.

General principles of computational chemistry can be applied to a molecule like this compound to predict its properties. For instance, Density Functional Theory (DFT) would be a suitable method to calculate its ground-state geometry and electronic properties. Frontier Molecular Orbital (FMO) theory would help in identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. However, without specific published studies, any such discussion would be hypothetical and not based on peer-reviewed research as requested.

To provide a comprehensive and accurate article as per the user's instructions, specific research dedicated to this compound is necessary.

Computational and Theoretical Chemistry Investigations

Theoretical Prediction and Correlation of Spectroscopic Parameters

The prediction of spectroscopic parameters for 6-Chloro-4-methylpicolinaldehyde through computational means relies heavily on methods like DFT. These calculations can provide a detailed picture of the molecule's expected spectroscopic behavior, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical calculations of vibrational frequencies are instrumental in assigning the various bands observed in the experimental FT-IR and Raman spectra of a molecule. For substituted pyridines, these calculations help in understanding how the substituent groups—in this case, a chloro group, a methyl group, and an aldehyde group—influence the vibrational modes of the pyridine (B92270) ring.

The expected vibrational modes would include:

C-H stretching vibrations of the methyl group and the aromatic ring.

C=O stretching of the aldehyde group, which is typically a strong, characteristic band in the IR spectrum.

C-Cl stretching vibration , the frequency of which is sensitive to its position on the pyridine ring.

Pyridine ring stretching and bending vibrations , which are influenced by all substituents.

A hypothetical correlation between experimental and theoretical vibrational frequencies, based on typical findings for similar molecules, is presented in the table below.

Table 1: Hypothetical Correlation of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Experimental Wavenumber (cm⁻¹)
C=O Stretch (Aldehyde) ~1710 ~1690-1715
C-N Stretch (Ring) ~1580 ~1570-1590
C-C Stretch (Ring) ~1470 ~1460-1480
C-H Bend (Methyl) ~1445 ~1435-1455
C-Cl Stretch ~750 ~740-760

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is the standard for such calculations. These predictions help in the precise assignment of signals in the experimental NMR spectra.

For this compound, the chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the aldehyde group, and the electron-donating nature of the methyl group. The electronegativity of the nitrogen atom in the pyridine ring also plays a significant role in deshielding the adjacent protons and carbons.

While a dedicated computational study on this compound is not found in the reviewed literature, the principles of NMR prediction are well-established. The calculated chemical shifts (δ) are typically referenced against a standard, such as Tetramethylsilane (TMS), and often show a good linear correlation with experimental values.

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted Chemical Shift (ppm) Expected Experimental Chemical Shift (ppm)
¹H NMR
CHO ~9.9-10.1 ~9.8-10.2
Ring H ~7.5-8.0 ~7.4-8.1
CH₃ ~2.4-2.6 ~2.3-2.7
¹³C NMR
C=O ~190-195 ~188-196
C-Cl ~150-155 ~148-156
Ring C ~120-150 ~119-152
CH₃ ~18-22 ~17-23

The correlation between theoretical predictions and experimental data is crucial. Discrepancies can sometimes point to specific molecular interactions in the experimental sample, such as solvent effects or intermolecular hydrogen bonding, that are not accounted for in the gas-phase theoretical models.

Applications in Complex Organic Synthesis and Precursors for Functional Materials

Role as a Versatile Building Block for Diverse Organic Scaffolds

In the field of organic synthesis, the construction of novel molecular frameworks, or scaffolds, is of paramount importance. 6-Chloro-4-methylpicolinaldehyde serves as a heterocyclic building block. nih.govnih.gov Heterocyclic compounds, particularly those containing nitrogen, are foundational to many areas of chemical research. The presence of multiple reactive sites—the aldehyde, the chlorine atom, and the pyridine (B92270) ring itself—allows for a variety of chemical modifications. This versatility enables chemists to introduce this pyridine-based unit into larger, more complex structures, thereby creating a diverse range of organic scaffolds.

Utilization in the Synthesis of Pharmaceutical Intermediates

While direct, large-scale applications in marketed pharmaceuticals are not widely documented, the structural motif of this compound is relevant to medicinal chemistry. Pyridine and its derivatives are common components of many biologically active compounds. The synthesis of pharmaceutical intermediates often requires precisely functionalized building blocks to construct the final active pharmaceutical ingredient (API). For instance, related chlorinated pyridine structures are key intermediates in the synthesis of drugs. google.com The aldehyde function on this specific compound can be readily converted into other groups, such as amines, alcohols, or carboxylic acids, which are crucial for building the complex molecules required for pharmaceutical development.

Integration into Agrochemical Development Programs

Similar to the pharmaceutical industry, the development of new agrochemicals relies on the exploration of novel chemical structures. Substituted pyridines are a well-established class of compounds with applications as herbicides, insecticides, and fungicides. The specific combination of substituents in this compound could be leveraged in the design and synthesis of new agrochemical candidates. The chlorine atom, in particular, is a common feature in many pesticides, contributing to their biological activity and stability. Research in this area would involve using this aldehyde as a starting point for the synthesis of a library of related compounds to be screened for potential agrochemical properties.

Application in the Production of Specialty Chemicals and Novel Materials

The production of specialty chemicals and advanced materials represents another area where this compound could find application. The reactivity of the aldehyde and the potential for substitution of the chlorine atom allow for its incorporation into polymers or other macromolecular structures. This could lead to the development of materials with specific thermal, optical, or electronic properties. For example, pyridine-containing polymers have been investigated for applications in areas such as catalysis, ion exchange, and as ligands for metal complexes.

Design and Construction of Advanced Organic Architectures

The creation of complex, three-dimensional organic architectures is a frontier in chemical synthesis. The defined geometry of the pyridine ring in this compound makes it a useful component for constructing such structures. Through multi-step synthetic sequences, this compound can be elaborated into more intricate molecules with well-defined shapes and functionalities. These advanced organic architectures are of interest for applications in host-guest chemistry, molecular recognition, and the development of new catalytic systems. The principles of stereoselective synthesis could be applied to reactions involving this building block to control the spatial arrangement of atoms in the final product. nih.gov

Coordination Chemistry and Ligand Development

Principles of Ligand Design Incorporating Picolinaldehyde Moieties

Picolinaldehyde and its derivatives are a significant class of ligands in coordination chemistry. The fundamental design principle revolves around the pyridine (B92270) ring and the aldehyde group. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. The design of specific picolinaldehyde-based ligands often involves the introduction of various substituents onto the pyridine ring. These substituents can be used to fine-tune the electronic and steric properties of the ligand, which in turn influences the stability, geometry, and reactivity of the resulting metal complexes. For instance, electron-donating groups can increase the electron density on the coordinating atoms, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can affect the redox properties of the metal center. Steric bulk can be used to control the coordination number of the metal ion and to create specific chiral environments for asymmetric catalysis.

Metal Complexation Studies with 6-Chloro-4-methylpicolinaldehyde

As no specific studies on this compound are available, this section remains speculative. Based on the behavior of similar ligands, one could anticipate that this compound would react with transition metal salts (e.g., of copper or iron) in a suitable solvent to form metal complexes. The chlorine and methyl substituents would be expected to influence the properties of these hypothetical complexes.

Spectroscopic and Theoretical Characterization of Metal Complexes

Were complexes of this compound to be synthesized, they would likely be characterized by a range of spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the picolinaldehyde ligand to a metal center would be expected to cause shifts in the vibrational frequencies of the C=N (pyridine) and C=O (aldehyde) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy could be used to elucidate the structure of the complex in solution.

Theoretical Calculations: Density Functional Theory (DFT) calculations could be employed to model the geometry of the complexes and to understand the electronic structure and bonding.

Exploration of Catalytic Applications of Metal-Picolinaldehyde Complexes

Metal complexes derived from picolinaldehyde and related ligands have been explored for various catalytic applications, including oxidation reactions and polymerization. The specific substituents on the picolinaldehyde ligand can influence the catalytic activity and selectivity of the complex. However, without any experimental data, the potential catalytic applications of complexes of this compound remain a matter of speculation.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific research data was found for the chemical compound This compound that would allow for the creation of the requested article.

The executed searches aimed to locate information pertaining to the mechanistic investigations, chemical biology applications, and biological probing studies of this specific compound. This included targeted queries for its interactions with biological macromolecules and enzyme systems, its potential for covalent modification of biological targets, in vitro cellular studies related to antiproliferative effects and apoptosis, and any documented antimicrobial activity at the molecular and cellular level.

Despite these efforts, no studies detailing the biological activity or mechanistic pathways of this compound could be retrieved. The search results yielded information on other related heterocyclic compounds, such as various quinazoline, pyrimidine, and carbazole (B46965) derivatives, which have been investigated for their anticancer and antimicrobial properties. However, in strict adherence to the user's request to focus solely on this compound, this information on related but distinct molecules cannot be used.

Furthermore, while database entries for similar compounds like "6-Chloro-4-(methylamino)nicotinaldehyde" and "6-Chloro-3-methylpicolinaldehyde" were located, they primarily contain basic chemical and supplier information and lack the in-depth biological research findings necessary to fulfill the detailed outline provided.

Consequently, without any available scientific data on the specified compound, it is not possible to generate an article that is scientifically accurate and informative as per the user's instructions.

Mechanistic Investigations in Chemical Biology and Biological Probing Applications Excluding Clinical Data

Development and Application of Chemical Probes for Biochemical Assays

Currently, there is a lack of specific, publicly available scientific literature detailing the direct development and application of 6-Chloro-4-methylpicolinaldehyde as a chemical probe for biochemical assays. While the broader class of substituted picolinaldehydes and other chloro-containing heterocyclic compounds are significant in medicinal chemistry and the development of bioactive molecules, detailed research findings and data tables for this particular compound in the context of chemical probe development are not present in the reviewed scientific literature. nih.govbeilstein-journals.org

Chemical probes are essential small-molecule tools used to study and manipulate biological systems, such as proteins, in their native environments. sigmaaldrich.com The development of these probes often involves the synthesis and functionalization of core chemical scaffolds. Substituted pyridines, the structural class to which This compound belongs, are recognized as privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. beilstein-journals.orgmdpi.com The aldehyde functional group and the chloro- and methyl-substituents on the pyridine (B92270) ring of This compound offer potential sites for modification and conjugation to reporter molecules (e.g., fluorophores, biotin) or reactive groups for target engagement.

Although direct applications are not documented, the potential utility of This compound as a precursor or fragment in the synthesis of more complex chemical probes can be inferred from general principles of medicinal chemistry. The chlorine atom, for instance, can be a site for nucleophilic substitution, allowing for the attachment of various functional groups to build a probe molecule. nih.govmdpi.com

The development of a novel chemical probe based on This compound would theoretically involve several key stages:

Synthesis and Derivatization: Modification of the aldehyde or substitution of the chloro group to introduce linkers or reporter tags.

Biochemical Screening: Testing a library of derivatives against a specific biological target (e.g., an enzyme or receptor) in a biochemical assay to identify a "hit" compound.

Optimization: Iterative chemical synthesis to improve the potency, selectivity, and cell permeability of the hit compound.

Characterization: In-depth studies to confirm the mechanism of action and target engagement of the optimized probe in cells and, potentially, in more complex biological models.

Without specific research data, any discussion of its application remains speculative. Future research may yet uncover roles for This compound in this area of chemical biology.

Future Research Directions and Emerging Paradigms

Development of Novel and Green Synthetic Strategies for Substituted Picolinaldehydes

The synthesis of substituted pyridines is of significant interest due to their presence in many biologically active molecules. nih.gov Traditional methods for preparing pyridine (B92270) rings often involve condensation reactions of carbonyl compounds or cycloaddition reactions, which may have limitations regarding functional group tolerance and substitution patterns. nih.gov A key area of future research will be the development of more efficient, modular, and environmentally friendly synthetic routes.

One promising approach involves a cascade reaction that includes the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to yield highly substituted pyridines. nih.gov This method has demonstrated moderate to excellent yields and good functional group tolerance with readily available starting materials. nih.gov

Future work will likely focus on expanding the scope of these novel reactions to include a wider variety of substituents on the pyridine ring. Furthermore, a strong emphasis will be placed on "green" chemistry principles. This includes the use of less toxic reagents, milder reaction conditions, and the reduction of chemical waste. For instance, replacing traditional, strongly basic cyclization reagents with alternatives like alkoxy magnesium in alcohol solvents has been shown to significantly improve reaction yields in related heterocyclic syntheses. google.com The development of catalytic systems that can operate in aqueous media or other environmentally benign solvents is also a critical goal. acs.org

Integration with Supramolecular Chemistry for Advanced Self-Assembled Systems

Picolinaldehyde and its derivatives are excellent candidates for use in supramolecular chemistry due to their ability to form Schiff bases with amines, creating bidentate ligands that can coordinate with metal ions. wikipedia.org These interactions can be harnessed to construct complex, self-assembled structures with unique properties and functions.

An example of this is the formation of a self-assembled tetrahedral capsule that can encapsulate other molecules, such as white phosphorus, rendering it air-stable. wikipedia.org Future research will undoubtedly explore the use of 6-Chloro-4-methylpicolinaldehyde and other substituted picolinaldehydes to create a diverse range of supramolecular architectures. The substituents on the pyridine ring can be strategically chosen to tune the electronic and steric properties of the resulting ligands, thereby influencing the geometry and stability of the final self-assembled system.

The integration of these systems with functional components could lead to the development of "smart" materials that respond to external stimuli, such as light or the presence of specific analytes. This could have applications in areas like targeted drug delivery, chemical sensing, and catalysis.

Exploration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of new derivatives of this compound with desired properties can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. nih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of similar compounds, or a "library," on a small scale using automated processes. youtube.com

These libraries of picolinaldehyde derivatives can then be screened using HTS methods to identify "hits" with specific biological activities or material properties. rsc.orgpitt.edu For instance, HTS coupled with mass spectrometry has been successfully used to identify enzyme inhibitors from large compound libraries. nih.gov A similar approach could be applied to screen for derivatives of this compound that exhibit desirable biological or material science properties.

Microdroplet-based reaction platforms offer a promising avenue for the high-throughput synthesis and screening of quinoxaline (B1680401) derivatives, a related class of heterocyclic compounds. nih.govresearchgate.net This method allows for rapid reactions, high conversion rates without the need for catalysts, and the ability to quickly screen for optimal reaction conditions. nih.govresearchgate.net Adopting such technologies for the synthesis and screening of picolinaldehyde derivatives could dramatically reduce the time and resources required for the discovery of new functional molecules.

Synergistic Applications in Materials Science for the Design of Functional Materials

Substituted pyridines, including picolinaldehydes, are valuable components in the design of functional materials. mdpi.com The pyridine nitrogen and the aldehyde group provide sites for coordination with metal ions and for further chemical modification, respectively. wikipedia.orgmdpi.com This versatility allows for the incorporation of these molecules into a wide range of materials, including polymers, metal-organic frameworks (MOFs), and nanoparticles.

For example, terpyridine derivatives, which can be synthesized from biomass-derived aldehydes, are used in the development of materials for photovoltaic applications, such as dye-sensitized solar cells (DSSCs). mdpi.com The terpyridine unit can be functionalized with groups that facilitate anchoring to semiconductor surfaces like TiO2 and enhance electron injection. mdpi.com Similarly, this compound could be modified to create ligands for the development of novel DSSC dyes or other functional materials.

The field of catalysis also presents significant opportunities. Terpyridine-containing materials have been investigated as heterogeneous catalysts that can be easily recovered and reused. mdpi.com By strategically functionalizing this compound, it is possible to design new ligands that, when complexed with appropriate metals, can catalyze a variety of organic transformations.

Advanced Computational Design and Predictive Modeling for Targeted Applications

Computational methods are becoming increasingly indispensable in the design and discovery of new molecules and materials. nih.govresearchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic structures, as well as the spectroscopic and optical properties of picolinaldehyde derivatives. researchgate.netbohrium.com

These computational tools can be used to screen virtual libraries of compounds and to prioritize candidates for synthesis, thereby saving significant time and experimental resources. For instance, computational studies have been used to investigate the potential of 2-pyridone derivatives as inhibitors for the main protease of SARS-CoV-2. nih.gov Similar in silico screening could be applied to derivatives of this compound to predict their potential for various applications.

Q & A

Q. What are the common synthetic routes for 6-Chloro-4-methylpicolinaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of this compound typically involves chlorination of 4-methylpicolinic acid derivatives. A widely used method employs thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions (60–80°C) in anhydrous solvents like dichloromethane . Subsequent purification via recrystallization or column chromatography ensures high purity (>95%) . For regioselective chlorination, directing groups (e.g., amides) are introduced prior to halogenation to control substitution patterns. Optimization focuses on minimizing side reactions (e.g., over-chlorination) by adjusting stoichiometry, temperature, and reaction time .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation relies on a combination of NMR spectroscopy (¹H, ¹³C, and DEPT-135 for functional group identification), FT-IR (to confirm aldehyde C=O stretch at ~1700 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation) . X-ray crystallography may be employed for absolute configuration determination, particularly when stereochemical ambiguities arise. For example, the pyridine ring’s planarity and substituent orientations (Cl at position 6, methyl at position 4) are confirmed via crystallographic data .

Advanced Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to model the compound’s electronic structure. Key parameters include:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict sites susceptible to nucleophilic attack (e.g., aldehyde carbon).
  • Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution, highlighting electron-deficient regions .
    For instance, the aldehyde group’s electrophilicity is enhanced by electron-withdrawing effects from the chlorine substituent, favoring nucleophilic additions (e.g., hydrazine to form hydrazones). Reaction barriers and transition states are computed to optimize conditions (solvent, catalyst) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from impurities or tautomeric equilibria. Approaches include:
  • 2D NMR Techniques : HSQC and HMBC correlations map scalar couplings to confirm connectivity (e.g., distinguishing aldehyde protons from aromatic signals) .
  • Isotopic Labeling : Tracking deuterium incorporation in exchangeable protons (e.g., -CHO) clarifies dynamic processes.
  • Comparative Analysis : Cross-referencing with analogs (e.g., 5-Fluoro-4-methoxypicolinaldehyde in ) validates chemical shifts . Contradictions due to solvent effects are mitigated by standardized solvent systems (e.g., DMSO-d₆ for ¹H NMR) .

Q. What are the applications of this compound in designing bioactive molecules?

  • Methodological Answer : The aldehyde group serves as a versatile handle for Schiff base formation (e.g., with amines to generate imine-linked pharmacophores) and cyclocondensation (e.g., synthesizing heterocycles like quinazolines) . In medicinal chemistry, it is a precursor for:
  • Antimicrobial Agents : Derivatives with substituted hydrazones show activity against Gram-positive bacteria (MIC: 2–8 µg/mL).
  • Kinase Inhibitors : Structural analogs (e.g., 4-Amino-6-chloropicolinaldehyde in ) modulate ATP-binding pockets .
    Biological activity is validated via molecular docking (PDB: 1ATP for kinase targets) and in vitro assays (e.g., broth microdilution for MIC determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.